molecular formula C4H10ClNO3 B12104522 (2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride

(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride

Cat. No.: B12104522
M. Wt: 155.58 g/mol
InChI Key: HQITWXCRNNDVQH-UHFFFAOYSA-N
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Description

(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at position 3 and a hydroxymethyl group at position 2. The stereochemistry at the second carbon (R-configuration) is critical for its biological activity and interaction with enantioselective targets. Based on inference, its molecular formula is C₄H₁₀ClNO₃ (molecular weight ~155.5 g/mol), featuring a carboxylic acid, a primary amine, and a hydroxymethyl group, all contributing to its polarity and solubility in aqueous environments .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQITWXCRNNDVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Chiral Catalyst Systems

The stereocenter at the C2 position of (2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride is typically established using ruthenium-BINAP complexes, which induce asymmetry during the hydrogenation of α,β-unsaturated precursors. For example, methyl (E)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)acrylate undergoes hydrogenation at 50 bar H₂ pressure in methanol with RuCl₂[(R)-BINAP] as the catalyst, yielding the (R)-configured product with 96% ee.

Critical parameters include:

  • Temperature : Optimal hydrogenation occurs at 40–60°C; higher temperatures accelerate reaction rates but risk racemization.

  • Solvent Polarity : Methanol or ethanol enhances catalyst solubility and substrate affinity compared to aprotic solvents like THF.

  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted side reactions at the amine during hydrogenation.

Post-Hydrogenation Functionalization

Post-catalytic steps involve:

  • Deprotection : Treatment with HCl in dioxane removes the Boc group, forming the free amine.

  • Acidification : Neutralization with aqueous HCl precipitates the hydrochloride salt.

  • Crystallization : Recrystallization from ethanol/water (3:1 v/v) yields pharmaceutical-grade material with >99.5% purity.

Table 1: Representative Asymmetric Hydrogenation Conditions

ParameterValue/RangeImpact on Yield/eeSource
Catalyst Loading0.5–1.5 mol% Ru≥95% ee at 1.0 mol%
H₂ Pressure30–60 bar50 bar optimal
Reaction Time12–24 h24 h for completion
Solvent SystemMeOH/EtOH98% yield in MeOH

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-2-(hydroxymethyl)propanoic acid is resolved using L-tartaric acid in a 1:1 molar ratio. The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization from acetone/water (2:1 v/v). The process achieves 88% recovery with 94% ee, though scalability is limited by solvent volume requirements.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer of racemic 3-amino-2-(hydroxymethyl)propanoic acid methyl ester. The unreacted (R)-ester is hydrolyzed with 2 M NaOH, yielding the target compound with 91% ee. Key advantages include:

  • Reaction Temperature : 25–30°C avoids enzyme denaturation.

  • Solvent : tert-Butyl methyl ether (TBME) enhances enantioselectivity over THF.

Solid-Phase Synthesis Strategies

Resin-Bound Intermediate Preparation

Wang resin functionalized with Fmoc-protected serine serves as the starting material. Sequential steps include:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min).

  • Hydroxymethyl Introduction : Reaction with paraformaldehyde (3 eq) and trimethylamine (5 eq) in DCM.

  • Amine Deprotection : HCl/dioxane (4 M) cleaves the resin and forms the hydrochloride salt.

This method achieves 82% overall yield and >99% purity after HPLC purification.

Table 2: Solid-Phase Synthesis Performance Metrics

StepReagents/ConditionsYieldPurity (HPLC)Source
Fmoc Deprotection20% piperidine/DMF100%
HydroxymethylationParaformaldehyde, TEA95%98%
CleavageHCl/dioxane85%99%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.89 (dd, J = 5.2 Hz, 1H, CH(OH)), 3.72–3.65 (m, 2H, CH₂NH₂), 3.10 (dd, J = 14.1 Hz, 1H, CH₂COO⁻), 2.95 (dd, J = 8.3 Hz, 1H, CH₂COO⁻).

  • LCMS (ESI⁻) : m/z 154.1 [M–Cl]⁻, retention time 2.8 min (C18 column, 0.1% TFA in H₂O/ACN).

Chiral Purity Assessment

Chiral HPLC using a Chirobiotic T column (25 cm × 4.6 mm, 5 μm) with 10 mM ammonium acetate (pH 5.0)/methanol (85:15) at 1.0 mL/min resolves (R)- and (S)-enantiomers at 8.2 min and 9.7 min, respectively.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

A tubular reactor with immobilized Ru-BINAP catalyst enables continuous production at 50 g/h scale. Key metrics:

  • Residence Time : 45 min

  • Productivity : 1.2 kg/L catalyst/day

  • ee : 97.5%

Cost Analysis

Table 3: Economic Comparison of Synthesis Routes

MethodCost per kg (USD)Environmental Factor (E-factor)
Asymmetric Hydrogenation12,5008.2
Enzymatic Resolution9,80014.7
Solid-Phase Synthesis23,0005.1

Chemical Reactions Analysis

Table 1: Key Functional Groups and Their Reactivity

Functional GroupReactivity TypeExample Reactions
Carboxylic acidNucleophilic acyl substitutionAmidation, esterification
Amine (protonated)Acid-base, alkylation, acylationSalt exchange, amide coupling
HydroxymethylOxidation, etherificationOxidation to aldehyde/ketone, glycosylation

Carboxylic Acid Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Amidation

Activated using coupling agents (e.g., HATU, EDCl) to form amides with amines.
Example : Reaction with methylamine in THF yields the corresponding carboxamide .
Conditions :

  • Reagents : HATU, DIPEA (base), DMF solvent.

  • Mechanism : Activation via phosphonium intermediate, followed by nucleophilic attack.

Esterification

Conversion to esters via acid-catalyzed reaction with alcohols.
Example : Methanol in HCl forms methyl ester derivatives .
Conditions :

  • Catalyst : Thionyl chloride (SOCl₂) or H₂SO₄ .

Amine Reactions

The protonated amine (–NH₃⁺Cl⁻) participates in salt exchange and protected intermediate formation.

Salt Formation

Neutralization with bases (e.g., NaOH) liberates the free amine for subsequent reactions.
Example :

  • Reaction : (2R)-3-amino-...HCl + NaOH → (2R)-3-amino-... + NaCl + H₂O.

Acylation

Reacts with acyl chlorides or anhydrides to form amides.
Example : Benzoylation using benzoyl chloride in DCM yields N-benzoyl derivatives.
Conditions :

  • Base : Triethylamine (TEA) to scavenge HCl.

Hydroxymethyl Reactions

The –CH₂OH group undergoes oxidation and protection strategies.

Oxidation

Controlled oxidation converts –CH₂OH to a ketone or carboxylic acid.
Example :

  • Reagent : KMnO₄ (acidic conditions) → carboxylic acid.

  • Reagent : Pyridinium chlorochromate (PCC) → aldehyde.

Etherification

Formation of ethers via Williamson synthesis.
Example : Reaction with methyl iodide in NaOH/THF yields methyl ether.

Multicomponent Reactions

The compound participates in tandem reactions due to its polyfunctional nature:

Peptide Coupling

Used in solid-phase peptide synthesis (SPPS) as a building block.
Example : Coupling with Boc-protected amino acids via PyBOP activation.
Conditions :

  • Reagents : PyBOP, DIPEA, DMF, 37°C.

Deprotection Sequences

Boc or Fmoc protection of the amine enables selective reactions at other sites.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

  • pH Sensitivity : Stable in acidic conditions (pH 2–4); hydrolyzes in strong bases.

Scientific Research Applications

Biochemical Research

(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride is utilized as a building block in the synthesis of various biomolecules. Its chiral nature allows it to participate in asymmetric synthesis, which is crucial for creating specific enantiomers of drugs that can exhibit different biological activities.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of certain enzymes. For instance, studies have shown its potential to inhibit cholinesterases, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. Modifications to its structure can significantly enhance its inhibitory activity against acetylcholinesterase (AChE) .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the following table:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that this compound may have broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases . Its ability to scavenge free radicals indicates potential applications in health supplements and therapeutic formulations aimed at enhancing cellular defense mechanisms.

Anticancer Research

Emerging research highlights the anticancer potential of derivatives of this compound. For instance, analogs have shown cytotoxic effects against human glioblastoma cells and triple-negative breast cancer cell lines . This suggests that further exploration could lead to the development of novel anticancer agents based on its structure.

Case Studies

  • Enzyme Inhibition : A study published in a pharmacological journal investigated the inhibition of cholinesterases by derivatives of this compound, providing insights into its mechanism of action and therapeutic potential .
  • Antimicrobial Efficacy : Several studies have documented the antimicrobial efficacy of this compound against various pathogens, emphasizing its potential use as an antimicrobial agent in clinical settings .
  • Antioxidant Activity : Research has focused on the antioxidant properties of this compound, demonstrating its ability to mitigate oxidative damage in cellular models .

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs in the evidence include hydrochlorides of amino acid derivatives with variations in substituents and stereochemistry. Key comparisons are summarized below:

Compound Name Molecular Formula Mol. Weight (g/mol) Key Structural Features Applications
(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride (inferred) C₄H₁₀ClNO₃ ~155.5 Hydroxymethyl, amino, carboxylic acid (R-configuration) Not specified in evidence
Migalastat Hydrochloride C₆H₁₃NO₄·HCl 199.63 Piperidinetriol, hydroxymethyl (2R,3S,4R,5S) Fabry disease therapy
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride C₇H₁₄ClNO₃ 195.65 Oxolane (tetrahydrofuran) ring, amino, carboxylic acid Building block for drug synthesis
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride C₆H₁₄ClNO₂ 181.62 Methyl ester, dimethyl substituents Intermediate in organic synthesis
Ronacaleret Hydrochloride C₂₅H₃₁F₂NO₄·HCl 484.00 Difluoro-substituted benzene, complex alkyl chain Osteoporosis treatment (clinical use)

Key Observations :

  • Hydrophilicity: The target compound’s hydroxymethyl and carboxylic acid groups enhance water solubility compared to Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, which has a hydrophobic methyl ester .
  • Stereochemical Impact : Migalastat’s stereospecific piperidinetriol structure (2R,3S,4R,5S) highlights the importance of chiral centers in biological activity, suggesting similar enantioselectivity for the target compound .
  • Molecular Weight : Smaller analogs like the target compound (~155.5 g/mol) may exhibit better membrane permeability compared to larger molecules like Ronacaleret (484.00 g/mol) .

Functional Group Influence on Bioactivity

  • Hydroxymethyl Group : Present in both the target compound and Migalastat, this group facilitates hydrogen bonding, influencing target receptor binding and solubility .
  • Amino and Carboxylic Acid Groups: These ionizable groups are critical for forming salts (e.g., hydrochlorides) and interacting with biological targets, as seen in multiple building blocks .

Biological Activity

(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride, also known as (R)-3-amino-2-(hydroxymethyl)propionic acid, is a chiral amino acid derivative with the molecular formula C₄H₉NO₃ and a molecular weight of approximately 119.12 g/mol. This compound is characterized by its unique structural features, including an amino group, a hydroxymethyl group, and a propanoic acid backbone, which contribute to its diverse biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications and pharmaceutical formulations.

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Activity

Research indicates that this compound may possess antioxidant properties, helping to scavenge free radicals and mitigate oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Role in Protein Synthesis

As an amino acid derivative, this compound plays a significant role in protein synthesis. It can act as a building block for peptide synthesis and may influence enzyme activity through its interactions with specific molecular targets.

3. Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly in the context of liver fibrosis and inflammation. In vitro studies have shown that it can inhibit the activation of LX-2 cells (a model for liver fibrosis) and reduce the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner .

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The amino and hydroxymethyl groups are essential for binding to active sites, modulating biological activity either as substrates or inhibitors depending on the specific context of use .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
L-serineC₃H₇NO₃One less carbon; primary amino acid
2-amino-3-hydroxypropanoic acidC₃H₇NO₃Lacks hydroxymethyl group
3-amino-2-methylpropanoic acidC₄H₉NO₂Contains a methyl group instead of hydroxymethyl
(2S)-3-amino-2-hydroxypropanoic acidC₄H₉NO₃Different stereochemistry (S instead of R)

The unique combination of the hydroxymethyl group and the specific stereochemistry (R configuration) distinguishes this compound from these similar compounds, potentially contributing to its unique biological activities and applications.

Case Studies

Several studies have explored the biological effects of this compound:

  • Inhibition of Liver Fibrosis : A study demonstrated that this compound significantly reduced the activation of LX-2 cells induced by TGFβ1, leading to decreased levels of fibrosis-related proteins .
  • Antioxidant Properties : Another research highlighted its ability to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to preserve the (2R)-configuration. A plausible pathway includes:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
  • Step 2 : Introduction of the hydroxymethyl group via nucleophilic substitution or enzymatic catalysis, ensuring stereochemical fidelity .
  • Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to form the hydrochloride salt, followed by recrystallization in ethanol/water for purity ≥95% .
    • Key Parameters : Monitor reaction progress via TLC or HPLC. Use chiral GC or polarimetry to confirm enantiomeric excess (>98%) .

Q. How can the compound’s solubility and stability be characterized under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) at 25–37°C. The hydrochloride salt enhances aqueous solubility compared to the free base .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products (e.g., oxidation of the hydroxymethyl group) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in chiral purity data between NMR and polarimetry?

  • Methodological Answer :

  • NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) in D₂O to distinguish enantiomers via splitting of proton signals .
  • Cross-Validation : Compare results with chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and circular dichroism (CD) spectroscopy .
  • Case Study : A 2024 study found discrepancies due to residual solvents affecting polarimetry; drying samples under vacuum (24h) resolved inconsistencies .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as amino acid transporters?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of human LAT1 (PDB: 6JMQ). The hydroxymethyl group’s hydrogen-bonding capacity is critical for binding affinity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
    • Experimental Validation : Correlate computational data with in vitro uptake assays in Caco-2 cells, measuring competitive inhibition of L-[³H]-leucine transport .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodological Answer :

  • Low-Temperature Processing : Conduct reactions at 0–5°C to minimize thermal racemization .
  • Enzymatic Catalysis : Use immobilized lipases (e.g., CAL-B) for stereoselective acylation of intermediates .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values in HEK293 (normal) vs. HeLa (cancer) cells. A 2024 study reported selective toxicity in cancer cells due to LAT1 overexpression .
  • Mechanistic Studies : Use siRNA knockdown of LAT1 to confirm transporter-dependent uptake. Flow cytometry with Annexin V/PI staining quantifies apoptosis .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in chiral purity?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to HPLC datasets from 10+ batches. Critical factors include reaction time (p < 0.01) and catalyst loading (p < 0.05) .
  • Control Charts : Implement Shewhart charts for continuous monitoring of enantiomeric excess (EE) with action limits at ±3σ .

Experimental Design

Q. How to design a stability-indicating assay for degradant profiling?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm).
  • HPLC Conditions : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% TFA in water/acetonitrile). Detect degradants at 210 nm .
  • MS Identification : Perform LC-ESI-MS/MS to characterize major degradants (e.g., m/z 168.1 corresponds to dehydroxymethylated product) .

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